molecular formula C16H11Cl2N3OS2 B2525041 N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide CAS No. 393567-95-8

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide

Cat. No. B2525041
M. Wt: 396.3
InChI Key: OMRZQTSBINNUKW-UHFFFAOYSA-N
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Description

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide is a compound that belongs to a class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. These compounds are known for their diverse biological activities and have been studied for their potential use in various applications, including medicinal chemistry.

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves the formation of the thiadiazole ring followed by various functionalization reactions. For example, the synthesis of N-substituted benzamide derivatives with a thiadiazole scaffold can be achieved through a microwave-assisted, solvent-free method, which is a facile and efficient approach . The synthesis of other related compounds, such as 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide, demonstrates the reactivity of the cyanomethylene functionality, which can be exploited to construct new heterocycles . These methodologies highlight the versatility of thiadiazole chemistry in creating a wide array of derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is confirmed using various spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis . These techniques provide detailed information about the molecular framework and the nature of substituents attached to the thiadiazole core.

Chemical Reactions Analysis

Thiadiazole derivatives can undergo a range of chemical reactions, including ring-opening reactions to produce intermediates that can react with nucleophiles to form esters or amides . These reactions can be further utilized to synthesize heterocyclic analogs with potential biological activities. The reactivity of the thiadiazole ring can also be harnessed to create compounds with insecticidal activity, as demonstrated by the synthesis of compounds with high efficacy against the cotton leaf worm .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by the nature of the substituents on the thiadiazole ring. These properties can be predicted using computational tools such as QikProp, which can provide insights into absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties . Such predictions are crucial for assessing the drug-like behavior of these compounds and their suitability for further development as therapeutic agents.

Scientific Research Applications

Organic N-Halogen Compounds and Herbicides

Research on organic N-halogen compounds, such as N-benzimidoylsulfilimines, highlights the synthetic pathways that could potentially apply to the synthesis of thiadiazole derivatives. These studies often explore the transformation of these compounds into various heterocyclic structures, which are crucial in the development of novel organic compounds with potential applications in agriculture as herbicides or in pharmaceuticals as drug intermediates (Fuchigami & Odo, 1977). Similarly, research into dimethylpropynylbenzamides as a new group of herbicides underlines the agricultural applications of benzamide derivatives, suggesting that similar research could be conducted on thiadiazole benzamides for herbicidal activities (Viste, Cirovetti, & Horrom, 1970).

Anticancer and Antibacterial Activities

A significant area of research focuses on the synthesis of thiadiazole derivatives for their potential antibacterial and anticancer activities. Studies on N-[5-chlorobenzylthio-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives, for instance, have shown promising antibacterial activities against various Gram-positive and Gram-negative bacteria, highlighting the therapeutic potential of thiadiazole derivatives (Foroumadi et al., 2007). Additionally, research into microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives demonstrated significant anticancer activities, providing a basis for the development of novel anticancer agents utilizing similar thiadiazole and benzamide frameworks (Tiwari et al., 2017).

properties

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3OS2/c17-11-6-7-13(18)12(8-11)14(22)19-15-20-21-16(24-15)23-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRZQTSBINNUKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide

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